N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
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Overview
Description
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the indoline derivative: Starting with an indole compound, methylation can be achieved using methyl iodide in the presence of a base.
Attachment of the piperidine ring: This can be done through a nucleophilic substitution reaction where the indoline derivative reacts with a piperidine derivative.
Formation of the benzamide: The final step involves the reaction of the intermediate compound with benzoyl chloride in the presence of a base to form the benzamide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline or piperidine rings.
Reduction: Reduction reactions could potentially reduce any carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide may have various applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide
- N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)propionamide
Uniqueness
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide may be unique in its specific substitution pattern and the resulting pharmacological properties. Compared to similar compounds, it might exhibit different potency, selectivity, or metabolic stability.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c1-25-15-12-20-16-19(10-11-21(20)25)22(26-13-6-3-7-14-26)17-24-23(27)18-8-4-2-5-9-18/h2,4-5,8-11,16,22H,3,6-7,12-15,17H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUWOXFTMDYDLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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